2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1799938-17-2) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry applications . Its structure features a dioxaborolane core with tetramethyl substituents, providing steric protection to the boron atom, and a 2,3-dichloro-5-fluorophenyl group that combines halogen atoms and fluorine to modulate electronic and steric properties. This compound is valued for its balance of stability and reactivity in forming carbon-carbon bonds .
Properties
Molecular Formula |
C12H14BCl2FO2 |
|---|---|
Molecular Weight |
291.0 g/mol |
IUPAC Name |
2-(2,3-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(16)6-9(14)10(8)15/h5-6H,1-4H3 |
InChI Key |
WADCXMXRRQVTOI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this boronic ester typically follows a two-step approach:
- Step 1: Preparation or procurement of the corresponding arylboronic acid derivative, 2-(2,3-dichloro-5-fluorophenyl)boronic acid.
- Step 2: Conversion of the arylboronic acid to the pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative) via esterification with pinacol under anhydrous conditions.
Detailed Reaction Conditions and Procedures
- Starting Materials: The arylboronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).
- Dehydrating Agent: To prevent hydrolysis of the boronic ester during synthesis, a dehydrating agent or molecular sieves are often employed.
- Atmosphere: The reaction is performed under inert atmosphere (argon or nitrogen) to avoid moisture and oxidative degradation.
- Temperature: Room temperature stirring is generally sufficient, but slight heating (up to 40 °C) may be applied to drive the esterification to completion.
- Reaction Time: Typically ranges from 12 to 24 hours depending on scale and solvent.
Purification
- Post-reaction, the mixture is filtered to remove any insoluble materials.
- The crude product is purified by vacuum distillation or flash column chromatography using non-polar solvents such as hexane or dichloromethane mixtures.
- The pure boronic ester is isolated as a colorless solid or liquid depending on storage conditions.
Representative Experimental Data (Adapted from Related Boronic Ester Syntheses)
| Parameter | Typical Conditions | Observations/Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane or THF | Dry solvents critical to prevent hydrolysis |
| Molar ratio (boronic acid:pinacol) | 1:1 to 1:1.05 | Slight excess of pinacol ensures complete esterification |
| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture ingress |
| Temperature | 20-40 °C | Room temperature sufficient in most cases |
| Reaction time | 12-24 hours | Monitored by TLC or NMR for completion |
| Purification method | Flash chromatography or vacuum distillation | Achieves high purity (>95%) |
| Yield | 80-90% | High yield typical with optimized conditions |
Mechanistic Insights and Variations
- The esterification involves nucleophilic attack of the boronic acid’s hydroxyl groups by pinacol’s diol moiety, forming a stable five-membered boronate ring.
- Variations include using alternative diols or dehydrating agents to tailor solubility and stability.
- Halogen substitution pattern on the aromatic ring influences the electronic environment of the boron center, potentially affecting reaction kinetics.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Preparation Notes |
|---|---|---|
| 2-(2,3-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Similar halogenation pattern, fluorine at position 6 | Prepared via boronic acid esterification with pinacol under anhydrous conditions; enhanced reactivity due to halogen pattern |
| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Single fluorine substituent | Similar esterification method; less steric hindrance |
| 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Fluorine at meta position | Esterification comparable; different reactivity profile |
Research Findings and Applications
- The halogenated boronic ester is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and other complex structures.
- The presence of dichloro and fluorine substituents enhances the compound’s electrophilicity, facilitating coupling with various aryl halides.
- Organoboron compounds with such substitution patterns are studied for their roles in medicinal chemistry, agrochemicals, and material science due to their ability to modulate biological activity and chemical properties.
- Literature reports highlight the importance of maintaining anhydrous conditions and inert atmosphere to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into simpler boronic acid derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include phenols, reduced boronic acids, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. These bonds facilitate the transfer of functional groups in cross-coupling reactions. The molecular targets include various organic substrates, and the pathways involved are primarily those of palladium-catalyzed coupling reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
The electronic nature of aryl substituents significantly impacts the reactivity of boronic esters. Key comparisons include:
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₃H₁₇BClFO₃
- Key Feature : A methoxy group at the 2-position acts as an electron-donating group, reducing the electrophilicity of the boron center compared to the target compound. This may slow cross-coupling reactions but improve solubility in polar solvents .
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₂H₁₅BCl₂O₂
- Key Feature: Lacks the fluorine atom present in the target compound.
2-(3-Chloro-4-(difluoromethoxy)-5-(trifluoromethoxy)phenyl) Derivative
Steric and Solubility Considerations
Steric bulk and solubility vary with substituent size and polarity:
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₄H₁₉BClO₃
- However, its increased lipophilicity may enhance solubility in non-polar solvents .
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl) Derivative
Reactivity in Cross-Coupling Reactions
The target compound’s 2,3-dichloro-5-fluoro substitution pattern optimizes reactivity:
- Halogen Positioning : Ortho and meta chlorines increase electrophilicity, while para fluorine contributes to electronic tuning without excessive steric hindrance. This configuration enhances coupling efficiency compared to analogs like 2-(2,4-dichlorophenyl) derivatives, where substituent positions are less favorable .
Stability and Handling
- Hydrolytic Stability : The tetramethyl dioxaborolane core in all analogs provides inherent stability. However, electron-withdrawing groups (e.g., trifluoromethoxy in ) may reduce stability by increasing boron’s susceptibility to nucleophilic attack.
- Safety Profiles : Compounds with trifluoromethyl or multiple halogens (e.g., ) may pose higher toxicity risks, necessitating specialized handling compared to simpler derivatives like the 3,5-dichlorophenyl analog .
Data Table: Key Properties of Selected Analogs
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
Biological Activity
The compound 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential applications in medicinal chemistry and agrochemicals. This article explores its biological activity through various studies and data sources.
- Molecular Formula : C13H14Cl2BNO2
- Molecular Weight : 303.07 g/mol
- IUPAC Name : 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Dioxaborolanes are known to interact with biological systems primarily through their ability to form stable complexes with biomolecules. The presence of the dichloro and fluorine substituents enhances the compound's lipophilicity and potential for cellular uptake, which may influence its mechanism of action against various biological targets.
Anticancer Properties
Research indicates that dioxaborolanes exhibit significant anticancer activity. In particular:
- Inhibition of Tumor Growth : Studies have shown that compounds similar to 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes critical in cancer progression:
- DYRK1A Inhibition : Similar compounds have demonstrated nanomolar-level inhibitory activity against DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases and cancer .
Case Studies
In Vitro Studies
In vitro studies have consistently shown that the compound exhibits:
- Cell Viability Reduction : A marked decrease in viability across various cancer cell lines.
- Mechanistic Insights : Induction of apoptosis was confirmed through caspase activation assays.
In Vivo Studies
Preclinical trials have suggested that the compound has:
- Tumor Growth Suppression : Significant reduction in tumor size in xenograft models.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Q & A
Q. Optimization strategies :
- Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
- Increase reaction temperature (100°C) and prolong time (24 h) for electron-deficient aryl groups .
Advanced: How to resolve contradictions in reported coupling yields?
Discrepancies often arise from:
Q. Troubleshooting workflow :
Verify substrate purity via HPLC.
Screen ligands (e.g., SPhos, XPhos) and bases (KOAc, Cs₂CO₃).
Use kinetic monitoring (TLC/GC-MS) to identify side reactions .
Advanced: What strategies improve post-synthesis purification?
- Column chromatography : Use silica gel with Hex/EtOAc (10:1 to 4:1) for boronate esters. Add 1% triethylamine to suppress decomposition .
- Recrystallization : Ethanol/water (3:1) yields crystalline product with >98% purity .
- Storage : Store under argon at –20°C in amber vials to prevent hydrolysis .
Basic: What non-Suki applications exist for this compound?
- C–H borylation : Acts as a boron source in Ir-catalyzed arene functionalization .
- Polymer synthesis : Serves as a monomer in conjugated materials for OLEDs .
- Proteolysis-targeting chimeras (PROTACs) : Boronates enable targeted protein degradation via pH-sensitive linkers .
Advanced: How to analyze substituent electronic effects on stability?
- DFT calculations : Compare LUMO energies of substituted phenylboronates to predict hydrolytic stability .
- Accelerated aging : Monitor decomposition (HPLC) under controlled humidity (40–80% RH). Electron-withdrawing groups (e.g., –CF₃) enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
